L-Gulonolactone

Catalog No.
S588834
CAS No.
1128-23-0
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Gulonolactone

CAS Number

1128-23-0

Product Name

L-Gulonolactone

IUPAC Name

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1

InChI Key

SXZYCXMUPBBULW-SKNVOMKLSA-N

SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Synonyms

gulonolactone, gulonolactone, (D)-isomer, gulonolactone, (L)-isomer

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O

Vitamin C Synthesis

L-Gulonolactone plays a crucial role in the synthesis of vitamin C (ascorbic acid) in some animals but not in humans. It acts as a precursor molecule, undergoing enzymatic conversion by L-gulonolactone oxidase (GULO) to form vitamin C []. This pathway is essential for several animals, including most mammals, but a mutation in the GULO gene rendered humans and some other primates incapable of synthesizing their own vitamin C, making them dependent on dietary sources [].

Understanding the L-gulonolactone to vitamin C pathway has implications for research on vitamin C deficiency and its associated health problems. Additionally, studies explore the potential of manipulating this pathway through gene therapy or supplementation for therapeutic purposes.

Model Organism Research

L-gulonolactone finds use in research involving model organisms like the roundworm Caenorhabditis elegans and the fruit fly Drosophila melanogaster. These organisms, unlike humans, can synthesize vitamin C, allowing researchers to study the impact of manipulating the L-gulonolactone pathway on various biological processes, including lifespan, stress response, and disease resistance [, ].

Metabolic Studies

L-gulonolactone can be used as a research tool in studying cellular metabolism and nutrient interactions. Its specific role in various metabolic pathways can be investigated through techniques like metabolomics. Additionally, research explores the potential interactions between L-gulonolactone and other metabolites in the context of health and disease [].

L-Gulonolactone is a lactone derived from L-gulonic acid. It's a cyclic ester with the formula C6H10O6. This molecule is found in various organisms, ranging from bacteria to plants and animals []. While it doesn't have a direct physiological function itself, L-gulonolactone plays a crucial role as a precursor to vitamin C (ascorbic acid) [].


Molecular Structure Analysis

L-Gulonolactone has a six-membered ring structure with four carbon atoms and one oxygen atom. The oxygen forms a carbonyl group (C=O) with one of the carbons, and the remaining carbon atom is linked to a hydroxyl group (OH) to form the ester linkage that closes the ring. The remaining four carbon atoms hold hydroxyl groups as well. The specific configuration of these groups defines the L-stereoisomer, meaning the molecule has a specific spatial arrangement [].


Chemical Reactions Analysis

The primary significance of L-gulonolactone lies in its conversion to vitamin C. This reaction is catalyzed by the enzyme L-gulonolactone oxidase [].

L-Gulonolactone + O2 -> L-Xylo-hex-3-gulonolactone + H2O2L-Xylo-hex-3-gulonolactone -> Ascorbic Acid (Vitamin C)

However, the second step is a spontaneous non-enzymatic conversion [].

L-gulonolactone acts as a crucial intermediate in the vitamin C biosynthesis pathway in many organisms. The enzyme L-gulonolactone oxidase breaks down L-gulonolactone, ultimately leading to the formation of vitamin C, a vital antioxidant essential for various biological functions [].

However, the gene coding for a functional L-gulonolactone oxidase is mutated or non-functional in some mammals, including humans, some bats, and guinea pigs []. These organisms cannot synthesize vitamin C and rely on dietary intake to meet their requirements.

L GulonolactoneL gulonolactone oxidaseL Ascorbate+H2O2\text{L Gulonolactone}\xrightarrow{\text{L gulonolactone oxidase}}\text{L Ascorbate}+\text{H}_2\text{O}_2

This reaction highlights the role of L-gulonolactone in vitamin C synthesis and demonstrates its biochemical significance .

L-Gulonolactone itself exhibits limited biological activity but serves as a precursor to vitamin C, which is vital for numerous physiological functions. Vitamin C acts as an antioxidant, protecting cells from oxidative stress, and is involved in collagen synthesis, immune function, and neurotransmitter synthesis. The inability of humans to synthesize vitamin C leads to scurvy when dietary intake is insufficient .

While L-gulonolactone can be synthesized through enzymatic pathways in various organisms, it can also be produced chemically. One common method involves the oxidation of glucose or galactose derivatives:

  • Enzymatic Synthesis: Using microbial fermentation processes that utilize specific strains capable of converting glucose to L-gulonolactone.
  • Chemical Synthesis: This can involve multiple steps including oxidation and cyclization reactions starting from simple sugars like glucose.

These methods allow for the production of L-gulonolactone for research and potential therapeutic applications .

L-Gulonolactone has several applications, primarily due to its role in vitamin C synthesis:

  • Nutritional Supplements: As a precursor to vitamin C, it may be used in formulations aimed at enhancing vitamin C levels.
  • Pharmaceuticals: Research into its potential therapeutic effects continues, particularly in relation to oxidative stress and related diseases.
  • Food Industry: Its antioxidant properties may be explored for use in food preservation and enhancement.

The compound's unique position in vitamin C biosynthesis makes it significant for both health and industry .

Research on L-gulonolactone primarily focuses on its interactions within metabolic pathways related to vitamin C. Studies indicate that variations in dietary intake of vitamin C can influence the metabolic handling of this compound. Additionally, its role in modulating oxidative stress responses has been investigated, particularly concerning cancer progression and other diseases .

L-Gulonolactone shares structural similarities with several other compounds involved in carbohydrate metabolism and antioxidant activity. Here are some notable comparisons:

CompoundStructure TypeRole/FunctionUnique Aspect
D-GlucoseSimple SugarEnergy source; precursor to many metabolitesFundamental carbohydrate in metabolism
L-Ascorbic AcidLactoneAntioxidant; essential nutrientActive form of vitamin C
D-GalactoseSimple SugarComponent of lactose; energy sourceIsomeric form related to glucose
L-Galactono-1,4-lactoneLactoneIntermediate in galactose metabolismInvolved in different metabolic pathways

L-Gulonolactone's uniqueness lies in its specific role as a precursor to vitamin C, which is not shared by these other compounds .

Physical Description

Solid

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

LogP

-2.571

UNII

56830VTX9G

Other CAS

1128-23-0

Wikipedia

L-gulono-1,4-lactone

Dates

Modify: 2023-08-15

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